1-Chloro-4-phenyldibenzo[b,d]furan
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Overview
Description
1-Chloro-4-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11ClO It is a derivative of dibenzofuran, where a chlorine atom is substituted at the first position and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of substituted biphenyls. The process typically includes the O-arylation reaction followed by cyclization of diaryl ethers . Another method involves the use of substituted phenols via benzofuran annulation or ring contraction .
Industrial Production Methods: Industrial production of this compound often employs metal complex catalysis. The use of metal-free one-flask synthesis methods has also been reported, which integrates multiple steps such as cyclopropanation, Cloke-Wilson rearrangement, and elimination of hydrogen chloride in a single flask .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted dibenzofuran derivatives.
Scientific Research Applications
1-Chloro-4-phenyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Chloro-8-phenyldibenzo[b,d]furan
- 3-Bromo-5-(2,4-di-tert-butylphenyl)benzofuran
- 1-Chloro-4-(naphthalen-2-yl)dibenzo[b,d]furan
Uniqueness: 1-Chloro-4-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H11ClO |
---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
1-chloro-4-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |
InChI Key |
NRYIDNWSKONILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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